N,9-diphenyl-9H-carbazol-3-amine N,9-diphenyl-9H-carbazol-3-amine
Brand Name: Vulcanchem
CAS No.: 894791-43-6
VCID: VC4135390
InChI: InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-24-22(17-19)21-13-7-8-14-23(21)26(24)20-11-5-2-6-12-20/h1-17,25H
SMILES: C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5
Molecular Formula: C24H18N2
Molecular Weight: 334.4

N,9-diphenyl-9H-carbazol-3-amine

CAS No.: 894791-43-6

Cat. No.: VC4135390

Molecular Formula: C24H18N2

Molecular Weight: 334.4

* For research use only. Not for human or veterinary use.

N,9-diphenyl-9H-carbazol-3-amine - 894791-43-6

Specification

CAS No. 894791-43-6
Molecular Formula C24H18N2
Molecular Weight 334.4
IUPAC Name N,9-diphenylcarbazol-3-amine
Standard InChI InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-24-22(17-19)21-13-7-8-14-23(21)26(24)20-11-5-2-6-12-20/h1-17,25H
Standard InChI Key DZRDATNLTUIPAY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N,9-Diphenyl-9H-carbazol-3-amine features a carbazole backbone—a tricyclic structure comprising two benzene rings fused to a pyrrole ring. The substitution pattern includes phenyl groups at the N-9 and C-3 positions, which significantly influence its electronic and steric properties. The IUPAC name, N,9-diphenylcarbazol-3-amine, reflects this arrangement .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₂₄H₁₈N₂Chemsrc
Molecular Weight334.413 g/molChemsrc
Melting Point160 °CChemsrc
Exact Mass334.147 DaChemsrc
Topological Polar Surface Area16.96 ŲChemsrc
LogP (Octanol-Water Partition)6.60Chemsrc

The high LogP value indicates strong lipophilicity, suggesting potential membrane permeability in biological systems . The planar carbazole core facilitates π-π stacking interactions, critical for charge transport in electronic devices.

Synthesis and Industrial Production

Palladium-Catalyzed Amination

The synthesis of N,9-diphenyl-9H-carbazol-3-amine predominantly employs palladium-catalyzed cross-coupling reactions, which enable precise control over regioselectivity and functional group compatibility.

Standard Reaction Conditions:

ComponentSpecificationRole in Synthesis
CatalystPalladium acetate (Pd(OAc)₂)Facilitates C–N bond formation
LigandTriphenylphosphine (PPh₃)Stabilizes palladium intermediates
SolventToluene or dimethylformamideProvides reaction medium
BasePotassium carbonate (K₂CO₃)Neutralizes byproducts
Temperature100–120 °COptimizes reaction kinetics

This method typically achieves yields exceeding 70%, with purity levels suitable for industrial-scale production. Continuous flow reactors are increasingly adopted to enhance reproducibility and scalability.

Alternative Synthetic Routes

Physicochemical Properties and Reactivity

Electronic Characteristics

The electron-rich carbazole core, combined with phenyl substituents, confers exceptional hole-transport capabilities. Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) energy of -5.2 eV, aligning well with electrodes in organic light-emitting diodes (OLEDs).

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 280 °C, making the compound suitable for high-temperature applications in electronics. Differential scanning calorimetry (DSC) confirms a crystalline phase transition at 145 °C, preceding the melting point .

Reactivity Profile

  • Electrophilic Substitution: The C-6 position undergoes bromination and chlorination due to its electron density.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings at the amine group enable the introduction of aryl moieties for functionalization.

Applications in Advanced Materials

Organic Electronics

N,9-Diphenyl-9H-carbazol-3-amine serves as a key component in OLEDs, where its high electron mobility (0.12 cm²/V·s) and thermal stability enhance device longevity. Recent studies demonstrate its utility in:

  • Emissive Layers: Host material for phosphorescent dyes, achieving external quantum efficiencies (EQE) of 18%.

  • Charge Transport Layers: Reduces operating voltages in perovskite solar cells by 15% compared to traditional materials.

Fluorescent Probes

Functionalized derivatives exhibit tunable emission wavelengths (λₑₘ = 450–550 nm), enabling their use in bioimaging. Maleimide-conjugated variants selectively label cellular thiols, providing real-time tracking of redox processes.

Future Directions and Challenges

Material Science Innovations

  • Hybrid Perovskite Composites: Integrating carbazole derivatives into perovskite matrices could stabilize crystal structures, addressing durability issues in solar cells.

  • Flexible Electronics: Thin-film transistors incorporating this compound may enable next-generation wearable devices.

Biomedical Engineering

  • Targeted Drug Delivery: Conjugation with nanoparticles could enhance bioavailability and reduce off-target effects in cancer therapy.

  • Multifunctional Probes: Dual-modality imaging agents combining fluorescence and magnetic resonance properties are under development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator